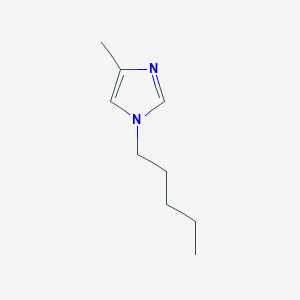

1H-Imidazole, 4-methyl-1-pentyl

Description

Significance of Imidazole (B134444) Ring Systems in Organic Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in organic chemistry. nist.gov Its unique electronic properties, including its amphoteric nature—acting as both a weak acid and a weak base—confer upon it a remarkable ability to participate in a wide array of chemical reactions and biological interactions. nist.gov This versatility has established the imidazole nucleus as a "privileged structure" in medicinal chemistry, meaning it is a common feature in molecules that exhibit a broad range of biological activities. guidechem.com The imidazole ring's capacity for hydrogen bonding, metal coordination, and participation in various non-covalent interactions makes it a crucial component in the architecture of many biologically active compounds. guidechem.com

Overview of Alkyl-Substituted Imidazoles in Chemical Research

The introduction of alkyl substituents onto the imidazole ring provides a powerful tool for fine-tuning its physicochemical properties. The position and nature of the alkyl group can significantly influence the molecule's steric and electronic characteristics, thereby modulating its reactivity and biological activity. For instance, N-alkylation of imidazoles is a common strategy to enhance their lipophilicity, a critical parameter for their use as intermediates in the synthesis of pharmaceuticals and ionic liquids. Research has shown that the antibacterial efficacy of certain 1-alkylimidazole derivatives can be augmented by increasing the carbon chain length of the alkyl substituent. buysellchem.com Furthermore, the placement of methyl groups on the imidazole ring can alter the basicity and steric environment, which is a key consideration in their application as catalysts and ligands in coordination chemistry.

Research Landscape of 1H-Imidazole, 4-methyl-1-pentyl and Related Analogues

The specific compound, This compound , with the CAS number 144748-26-5, is a representative example of an alkyl-substituted imidazole. buysellchem.comhoweipharm.com While detailed research dedicated exclusively to this particular molecule is not extensively documented in publicly available literature, its structural features place it within a well-studied class of compounds. The research landscape is therefore best understood by examining its constituent parts: the 4-methyl-1H-imidazole core and the 1-pentyl substituent.

The synthesis of 1-alkyl-4-methyl-imidazoles is typically achieved through the N-alkylation of 4-methylimidazole. This reaction involves the deprotonation of the imidazole nitrogen followed by nucleophilic attack on an alkyl halide, in this case, a pentyl halide. The reaction conditions, such as the choice of base and solvent, can influence the regioselectivity of the alkylation, although for 4-methylimidazole, alkylation predominantly occurs at the N-1 position.

The properties of This compound can be inferred from its analogues. The presence of the pentyl group at the N-1 position significantly increases its lipophilicity compared to the parent 4-methylimidazole. This would likely result in a lower melting point and boiling point compared to unsubstituted or short-chain alkyl imidazoles, rendering it a liquid at room temperature. Its solubility in nonpolar organic solvents would be enhanced, while its water solubility would be reduced.

The research applications of such compounds are broad. N-alkylimidazoles are widely used as precursors in the synthesis of imidazolium-based ionic liquids, which have applications as green solvents and electrolytes. Furthermore, the lipophilic nature of the pentyl group could be advantageous in the design of new antimicrobial or antifungal agents, as it may facilitate the molecule's passage through cell membranes. Studies on other 1-alkyl-4-methyl-imidazoles have explored their potential as corrosion inhibitors and in materials science.

While specific research findings on This compound are scarce, its structural similarity to other well-researched alkyl-substituted imidazoles suggests its potential utility in various areas of chemical science, particularly in the development of new materials and biologically active compounds. Further investigation into the specific properties and applications of this compound is warranted to fully elucidate its potential.

Structure

3D Structure

Properties

CAS No. |

144748-26-5 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

4-methyl-1-pentylimidazole |

InChI |

InChI=1S/C9H16N2/c1-3-4-5-6-11-7-9(2)10-8-11/h7-8H,3-6H2,1-2H3 |

InChI Key |

XKFFEMCWONYMOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(N=C1)C |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 1h Imidazole, 4 Methyl 1 Pentyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy would provide detailed information about the number of different types of protons and their neighboring atoms in the 1H-Imidazole, 4-methyl-1-pentyl molecule. The expected signals would correspond to the protons on the imidazole (B134444) ring, the pentyl chain, and the methyl group at the 4-position. For instance, in related imidazole compounds, the protons on the imidazole ring typically appear as distinct signals in the aromatic region of the spectrum. rsc.orgchemicalbook.com The protons of the alkyl chain would exhibit characteristic splitting patterns and chemical shifts depending on their proximity to the nitrogen atom and other functional groups.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is a hypothetical representation and is not based on experimental data for the specified compound.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | s | 1H | H-2 (imidazole ring) |

| ~6.8 | s | 1H | H-5 (imidazole ring) |

| ~3.9 | t | 2H | N-CH₂ (pentyl) |

| ~2.2 | s | 3H | C4-CH₃ |

| ~1.7 | m | 2H | N-CH₂-CH₂ (pentyl) |

| ~1.3 | m | 2H | CH₂ (pentyl) |

| ~0.9 | d | 6H | CH(CH₃)₂ (isobutyl part of pentyl) |

Carbon-13 (¹³C) NMR Spectral Interpretation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the imidazole ring are typically found in the downfield region, while the aliphatic carbons of the pentyl group would appear in the upfield region. rsc.orgmdpi.com

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is a hypothetical representation and is not based on experimental data for the specified compound.)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~135 | C-2 (imidazole ring) |

| ~128 | C-4 (imidazole ring) |

| ~118 | C-5 (imidazole ring) |

| ~48 | N-CH₂ (pentyl) |

| ~38 | N-CH₂-CH₂ (pentyl) |

| ~28 | CH₂ (pentyl) |

| ~26 | CH (isobutyl part of pentyl) |

| ~22 | CH(CH₃)₂ (isobutyl part of pentyl) |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the atoms in this compound.

COSY would reveal the correlations between coupled protons, for example, within the pentyl chain.

HMQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the pentyl group and the nitrogen of the imidazole ring, as well as the position of the methyl group.

Studies on similar heterocyclic compounds have demonstrated the power of these techniques in confirming their molecular structures. clockss.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, confirming the number of carbon, hydrogen, and nitrogen atoms. For other imidazole derivatives, HRMS has been used to confirm their calculated molecular formulas. mpg.de

Electron Impact Mass Spectrometry (EIMS)

Electron Impact Mass Spectrometry (EIMS) would provide a characteristic fragmentation pattern for this compound. The fragmentation of the molecular ion would yield smaller, charged fragments that are indicative of the compound's structure. In the mass spectra of related imidazoles, common fragmentation patterns include the loss of alkyl groups and the cleavage of the imidazole ring. researchgate.netresearchgate.net The analysis of these fragments would help to confirm the structure elucidated by NMR spectroscopy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of polar and semi-polar molecules, such as N-alkylated imidazoles. nih.gov For this compound (molar mass: 152.24 g/mol ), analysis via positive ion ESI-MS is expected to produce a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 153.25. The basic nitrogen atom in the imidazole ring readily accepts a proton, leading to strong signal intensity. nih.gov

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would provide structural confirmation through characteristic fragmentation patterns. The fragmentation of N-alkyl imidazoles is typically dominated by cleavage of the alkyl substituent. asianpubs.org For the 1-pentyl group, fragmentation would likely occur via alpha-cleavage of the C-C bond adjacent to the ring nitrogen, as well as through other cleavages along the alkyl chain. libretexts.orgmiamioh.edu

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Predicted m/z | Ion Formula | Identity / Proposed Fragmentation Pathway |

| 153.25 | [C₉H₁₇N₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 111.10 | [C₆H₁₁N₂]⁺ | Loss of propene (C₃H₆) from the pentyl chain via McLafferty-type rearrangement |

| 97.08 | [C₅H₉N₂]⁺ | Loss of butene (C₄H₈) from the pentyl chain |

| 83.06 | [C₄H₇N₂]⁺ | Cleavage of the pentyl group, leaving the N-methylidene imidazolium (B1220033) fragment |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and confirming molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its distinct functional groups: the imidazole ring, the N-pentyl chain, and the C-methyl group. The positions of these bands can be predicted based on data from analogous compounds like 1-methylimidazole (B24206) and 4-methylimidazole. nist.govnih.govspectrabase.com

Key expected absorptions include C-H stretching from the aliphatic pentyl group below 3000 cm⁻¹, aromatic C-H stretching from the imidazole ring above 3000 cm⁻¹, and C=N stretching vibrations characteristic of the imidazole heterocycle.

Table 2: Predicted FTIR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3150 - 3100 | C-H Stretch | Imidazole Ring |

| 2960 - 2850 | C-H Stretch (asymmetric & symmetric) | Pentyl and Methyl Groups |

| ~1660 | C=N Stretch | Imidazole Ring |

| ~1510 | C=C / C=N Ring Stretch | Imidazole Ring |

| ~1465 | C-H Bend (scissoring) | CH₂ (Pentyl) |

| ~1375 | C-H Bend (symmetric) | CH₃ (Pentyl and 4-methyl) |

| ~1250 | In-plane C-H Bending | Imidazole Ring |

| ~1090 | Ring Skeletal Vibrations | Imidazole Ring |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. For this compound, strong Raman signals are anticipated for the C-C skeletal modes of the pentyl chain and the symmetric "breathing" modes of the imidazole ring. While many vibrational modes are active in both techniques, their relative intensities often differ significantly.

Table 3: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3150 - 3100 | C-H Stretch | Imidazole Ring |

| 2960 - 2850 | C-H Stretch (symmetric) | Pentyl and Methyl Groups (Strong) |

| ~1510 | Ring Stretch | Imidazole Ring |

| ~1450 | C-H Bend | Pentyl and Methyl Groups |

| ~1320 | Symmetric Ring Breathing | Imidazole Ring (Strong) |

| 900 - 800 | C-C Stretch | Pentyl Chain Skeleton |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

As of this writing, no public crystal structure has been reported for this compound. The compound is likely a liquid at ambient temperature, which would necessitate low-temperature crystallization techniques to obtain a single crystal suitable for diffraction analysis.

If a crystal structure were determined, the analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles. researchgate.net This would unambiguously confirm the covalent connectivity, the planarity of the imidazole ring, and the specific conformation adopted by the flexible N-pentyl substituent in the solid state. Such data serves as the ultimate benchmark for validating molecular structures derived from other spectroscopic methods or computational models. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of a crystal structure extends beyond the individual molecule to reveal how molecules arrange themselves in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. rsc.org

In a hypothetical crystal of this compound, several key interactions would be expected based on its molecular features and patterns observed in similar crystalline imidazoles: nih.govnih.gov

C-H···N Hydrogen Bonds: Weak hydrogen bonds are likely to be a significant motif, where C-H bonds from the pentyl or methyl groups act as donors to the lone pair of the sp²-hybridized nitrogen (N3) on a neighboring imidazole ring. researchgate.netnih.gov This type of interaction is a common directional force in the packing of N-heterocycles.

π-π Stacking: The electron-rich imidazole rings could participate in π-π stacking interactions. nih.gov This typically involves an offset arrangement where the plane of one ring is parallel to but displaced from the ring below it, optimizing electrostatic and dispersion forces.

A full analysis would involve quantifying the geometries of these interactions (distances and angles) to understand the supramolecular architecture of the solid state. researchgate.net

Theoretical and Computational Investigations of 1h Imidazole, 4 Methyl 1 Pentyl and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. For 1H-Imidazole, 4-methyl-1-pentyl, DFT calculations offer a detailed understanding of its geometry and electronic properties.

Geometry optimization of this compound using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), is the first step in its computational analysis. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the imidazole (B134444) ring is a critical parameter, and the orientation of the 4-methyl and 1-pentyl groups relative to the ring is established.

The electronic structure analysis of this compound reveals the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. In alkyl-substituted imidazoles, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO is distributed over the entire molecule. The presence of the electron-donating methyl and pentyl groups is expected to raise the HOMO energy level, thereby influencing the molecule's reactivity.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of analogous alkyl-substituted imidazoles and may not represent exact experimental values.)

| Parameter | Predicted Value |

|---|---|

| C2-N1 Bond Length | 1.38 Å |

| N1-C5 Bond Length | 1.39 Å |

| C4-C5 Bond Length | 1.37 Å |

| C4-N3 Bond Length | 1.38 Å |

| N3-C2 Bond Length | 1.32 Å |

| C4-C(methyl) Bond Length | 1.51 Å |

| N1-C(pentyl) Bond Length | 1.47 Å |

| C2-N1-C5 Bond Angle | 108.5° |

| N1-C5-C4 Bond Angle | 107.0° |

| C5-C4-N3 Bond Angle | 109.0° |

| C4-N3-C2 Bond Angle | 107.5° |

DFT calculations are also highly effective in predicting spectroscopic parameters. For this compound, the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts provides valuable information for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts for the protons and carbons in the imidazole ring and the alkyl substituents can be compared with experimental data to confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful probe of the molecular structure. rsc.org

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can also be computed using DFT. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational modes would include the C-H stretching of the alkyl groups and the imidazole ring, as well as the ring stretching and deformation modes. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: Predicted values relative to a standard reference, subject to computational and environmental effects.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 7.5 - 7.7 | - |

| C5-H | 6.8 - 7.0 | - |

| 4-CH₃ | 2.1 - 2.3 | 12 - 14 |

| 1-CH₂ (pentyl) | 3.9 - 4.1 | 45 - 47 |

| C2 | - | 135 - 137 |

| C4 | - | 138 - 140 |

Ab Initio Methods in Molecular Studies

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying molecules like this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost.

These methods are particularly useful for obtaining highly accurate energies and for studying systems where DFT may have limitations. For instance, ab initio calculations can provide a benchmark for the results obtained from DFT. They are also employed to investigate reaction mechanisms and to calculate properties that are highly sensitive to electron correlation effects. For imidazole derivatives, ab initio studies have been used to investigate their electronic properties and their correlation with activities such as corrosion inhibition. researchgate.net

Charge Density Analysis and Electrostatic Interactions

Charge density analysis provides a detailed picture of the electron distribution in a molecule, which is crucial for understanding its electrostatic interactions. The molecular electrostatic potential (MEP) map is a valuable tool derived from this analysis. It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of positive and negative potential.

For this compound, the MEP map would show a region of negative potential (typically colored red) around the N3 atom of the imidazole ring, indicating its nucleophilic character and its ability to act as a hydrogen bond acceptor. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the one on the C2 carbon and those on the alkyl groups. This information is vital for predicting how the molecule will interact with other molecules, such as solvents or biological receptors. The distribution of atomic charges, which can be calculated using various schemes (e.g., Mulliken, Natural Bond Orbital), further quantifies the charge distribution and helps in understanding the molecule's polarity and dipole moment. researchgate.netosti.gov

Conformational Analysis of Alkyl Side Chains and Ring Tautomerism in Imidazoles

Ring tautomerism is another important aspect of imidazole chemistry. For 4-methylimidazole, two tautomeric forms are possible: 4-methyl-1H-imidazole and 5-methyl-1H-imidazole. In the case of this compound, the substitution at the N1 position with a pentyl group fixes the tautomeric form. However, understanding the principles of tautomerism in the parent 4-methylimidazole provides context for the properties of its N-substituted derivatives. Computational studies have shown that the relative stability of imidazole tautomers can be influenced by substituents and the surrounding environment. nih.govnih.gov

Mechanistic Studies of Reactions Involving 1h Imidazole, 4 Methyl 1 Pentyl

Reaction Pathway Elucidation using Spectroscopic and Computational Methods

While specific studies on the reaction pathways of 1H-Imidazole, 4-methyl-1-pentyl are not readily found, the elucidation of reaction mechanisms for analogous imidazole (B134444) compounds typically employs a combination of spectroscopic and computational techniques. For instance, in reactions involving substituted 1H-imidazole-2-thiols, steric effects in the transition state have been shown to dictate different reaction pathways. guidechem.com Computational studies, often exploring the potential energy surface (PES), are instrumental in understanding rearrangements in imidazole derivatives, such as the ANRORC-like ring transformation observed in nitroimidazoles. These studies reveal that the most favorable reaction path often involves an initial nucleophilic attack where the distortion of the imidazole ring is a key factor.

For a hypothetical reaction involving this compound, researchers would likely utilize:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To track the transformation of reactants to products and identify any stable intermediates. 1H and 13C NMR would be crucial for monitoring changes in the chemical environment of the imidazole ring and the 4-methyl-1-pentyl substituent.

Infrared (IR) Spectroscopy: To observe changes in vibrational frequencies corresponding to specific functional groups, which can indicate bond formation or cleavage during the reaction.

Mass Spectrometry (MS): To identify the mass-to-charge ratio of intermediates and products, helping to confirm their molecular formulas.

Computational Chemistry (e.g., Density Functional Theory - DFT): To model the reaction pathway, calculate the energies of reactants, products, transition states, and intermediates, and visualize their geometries.

Investigation of Intermediates and Transition States in Imidazole Formation

The synthesis of the imidazole core itself can proceed through various established methods, such as the van Leusen Imidazole Synthesis or multicomponent reactions. The investigation of intermediates and transition states in these formations is a mature field. For a molecule like this compound, its formation would likely involve the reaction of a primary amine (1-amino-4-methylpentane) with a suitable precursor containing the imidazole framework or by constructing the ring with the N-pentyl group already in place.

Mechanistic studies on the formation of similar imidazole systems have identified key intermediates. For example, the reaction of aniline (B41778) derivatives with dinitro-imidazoles suggests that the most favorable pathway involves an initial amine attack at the C(5)-C(4) bond of the imidazole moiety. The stability of resulting intermediates often determines the favored reaction path.

Table 1: Hypothetical Intermediates in the Synthesis of an N-Alkyl Imidazole

| Intermediate Type | General Structure | Role in Formation |

| Aminal | R-CH(NHR')(NH2) | Formed from the reaction of a dicarbonyl compound, an aldehyde, and ammonia/amine. |

| Imine | R-CH=NR' | A common intermediate in many imidazole syntheses, formed by condensation. |

| N-acylimino-imidazolium | [Im-C(O)R-NR'R'']+ | Can be involved in rearrangements and further reactions to form the final product. |

This table represents common intermediate types in general imidazole syntheses, not specifically documented for this compound.

Role of this compound as a Nucleophile or Ligand in Chemical Transformations

The imidazole ring system is well-known for its ability to act as both a nucleophile and a ligand in various chemical transformations. The nitrogen atom at the 3-position (the "pyridinic" nitrogen) possesses a lone pair of electrons, making it a potent nucleophile and a good ligand for metal coordination.

As a Nucleophile: The imidazole ring in this compound can participate in nucleophilic substitution and addition reactions. The nucleophilicity of the imidazole can be influenced by the N-1 substituent. The 4-methyl-1-pentyl group, being an electron-donating alkyl group, would slightly enhance the electron density of the ring, potentially increasing its nucleophilicity compared to unsubstituted imidazole. Imidazoles are known to catalyze reactions by acting as nucleophilic catalysts.

As a Ligand: The nitrogen atoms of the imidazole ring are excellent donors for coordinating with metal ions, forming stable metal complexes. Imidazole-based ligands are ubiquitous in coordination chemistry and catalysis. This compound could act as a monodentate ligand, coordinating to a metal center through its N-3 atom. The steric bulk of the 4-methyl-1-pentyl group could influence the coordination geometry and the catalytic activity of the resulting metal complex. The formation of such complexes is often characterized by spectroscopic methods and single-crystal X-ray diffraction.

Table 2: Potential Roles of this compound in Chemical Reactions

| Role | Description | Example Reaction Type |

| Nucleophile | Donates its N-3 lone pair to an electrophilic center. | Acylation, Alkylation, Michael Addition |

| Ligand | Coordinates to a metal center to form a metal complex. | Homogeneous Catalysis (e.g., cross-coupling reactions), Formation of coordination polymers |

| Base | The N-3 nitrogen can accept a proton. | Acid-base catalysis |

Applications of 1h Imidazole, 4 Methyl 1 Pentyl in Chemical Sciences

Precursor and Building Block in Complex Organic Synthesis

The imidazole (B134444) framework is a privileged structure in medicinal chemistry and materials science, making substituted imidazoles like 1H-Imidazole, 4-methyl-1-pentyl valuable precursors and building blocks. The functionalization at the N1, C2, C4, and C5 positions of the imidazole ring allows for the construction of a diverse array of more complex molecules.

Substituted imidazoles are synthesized through various methods, including the Debus-Radziszewski synthesis, which allows for the creation of polysubstituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia. For N-alkylated imidazoles such as this compound, a common synthetic route involves the direct alkylation of a pre-formed imidazole, in this case, 4-methylimidazole, with an appropriate alkyl halide like 1-bromopentane. The regioselectivity of this N-alkylation is a critical aspect of the synthesis.

Once synthesized, these imidazole derivatives serve as versatile intermediates. For instance, the C2-proton of the imidazolium (B1220033) ring can be deprotonated to form an N-heterocyclic carbene (NHC), a species of immense importance in catalysis. Furthermore, the imidazole ring can be a key component in the synthesis of various bioactive molecules, including antifungal, antibacterial, and anticancer agents. The specific pentyl and methyl substituents on this compound can influence the lipophilicity and steric interactions of the resulting complex molecules, which is a crucial consideration in drug design.

A summary of common synthetic routes for imidazole derivatives is presented below:

| Synthesis Method | Reactants | Product Type |

| Debus-Radziszewski Synthesis | Dicarbonyl compound, aldehyde, ammonia | Polysubstituted imidazoles |

| N-Alkylation | Imidazole, alkyl halide | 1-Alkyl-imidazoles |

| Van Leusen Imidazole Synthesis | Tosylmethyl isocyanide (TosMIC), aldehyde, amine | 1,4- or 1,5-disubstituted imidazoles |

Role as a Catalytic Species or Ligand in Coordination Chemistry

The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons, making them excellent ligands for a wide range of metal ions. The resulting coordination complexes have diverse applications in catalysis, materials science, and bioinorganic chemistry.

As a ligand, the imidazole moiety can coordinate to a metal center through the pyridinic nitrogen atom (N3). The pentyl group at the N1 position in this compound does not sterically hinder this coordination, allowing the molecule to act as a monodentate ligand. The resulting metal complexes can exhibit catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The electronic properties of the imidazole ring, which can be tuned by substituents, influence the catalytic performance of the metal center.

In the field of bioinorganic chemistry, imidazole-containing ligands are of particular interest as they mimic the coordination environment of histidine residues in metalloproteins. This allows for the design of synthetic models of enzyme active sites, which can provide insights into biological processes and inspire the development of new catalysts.

The table below summarizes the coordination behavior of imidazole-based ligands with various transition metals:

| Metal Ion | Typical Coordination Geometry | Example of Application |

| Copper(II) | Square planar, octahedral | Catalysis, bioinorganic modeling |

| Zinc(II) | Tetrahedral | Enzyme mimics |

| Ruthenium(II) | Octahedral | Anticancer agents, catalysis |

| Palladium(II) | Square planar | Cross-coupling reactions |

Development of Advanced Materials (e.g., Component of Ionic Liquids, Resins)

The 1-alkyl-substituted imidazole scaffold, as seen in this compound, is a fundamental component in the design of ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties.

This compound can be readily converted into an imidazolium salt by quaternization of the second nitrogen atom with an alkyl halide. The resulting 1-pentyl-3-alkyl-4-methylimidazolium cation, paired with a suitable anion (e.g., hexafluorophosphate, tetrafluoroborate, or bis(trifluoromethylsulfonyl)imide), forms an ionic liquid. The length of the alkyl chains (in this case, the pentyl group) and the nature of the anion significantly influence the physical properties of the ionic liquid, such as its viscosity, density, and miscibility with other solvents.

The following table illustrates the effect of the alkyl chain length on the properties of imidazolium-based ionic liquids:

| Cation | Anion | Melting Point (°C) | Viscosity (cP at 25°C) |

| 1-Ethyl-3-methylimidazolium | [BF4]- | 15 | 37 |

| 1-Butyl-3-methylimidazolium | [BF4]- | -81 | 112 |

| 1-Hexyl-3-methylimidazolium | [BF4]- | -85 | 312 |

In addition to ionic liquids, imidazole derivatives are employed in the formulation of advanced polymers and resins. They can act as curing agents or accelerators for epoxy resins. The lone pair of electrons on the nitrogen atom can initiate the ring-opening polymerization of the epoxy groups, leading to the formation of a cross-linked polymer network with enhanced thermal and mechanical properties. The specific structure of the imidazole, including the substituents, can affect the curing kinetics and the final properties of the resin.

Formation of Supramolecular Complexes via Noncovalent Interactions

The imidazole ring is capable of participating in a variety of noncovalent interactions, which are crucial for the formation of well-defined supramolecular structures. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

In this compound, while the N1 position is alkylated, the N3 nitrogen can still act as a hydrogen bond acceptor. Furthermore, the C-H bonds on the imidazole ring can participate in weaker C-H···π and C-H···N interactions. The aromatic nature of the imidazole ring also allows for π-π stacking interactions with other aromatic systems.

These noncovalent interactions are fundamental to the self-assembly of molecules into larger, organized structures. In the context of crystal engineering, the predictable nature of these interactions allows for the design of crystalline materials with specific architectures and properties. In biological systems, such interactions are responsible for the structure and function of proteins and nucleic acids, where the imidazole side chain of histidine plays a pivotal role. The pentyl group of this compound can also engage in hydrophobic interactions, further directing the self-assembly process in aqueous environments.

The table below lists the types of noncovalent interactions involving the imidazole ring and their typical energy ranges:

| Interaction Type | Description | Energy Range (kJ/mol) |

| Hydrogen Bonding | N-H···N, C-H···N | 10-40 |

| π-π Stacking | Interaction between aromatic rings | 0-50 |

| Van der Waals Forces | Dispersion and dipole-dipole interactions | <5 |

| Hydrophobic Interactions | Association of nonpolar groups in water | Variable |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for N-Alkyl Imidazoles

The synthesis of N-alkyl imidazoles, including 1H-Imidazole, 4-methyl-1-pentyl, has traditionally been achieved through the N-alkylation of an imidazole (B134444) ring with an appropriate alkyl halide in the presence of a base. A standard laboratory synthesis would involve the reaction of 4-methyl-1H-imidazole with a 1-halopentane (e.g., 1-bromopentane) using a base like potassium carbonate or sodium hydroxide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.net

However, recent advancements are pushing beyond these conventional methods, aiming for greater efficiency, sustainability, and regioselectivity. rsc.org

Key Emerging Methodologies:

Continuous Flow Chemistry: Flow reactors offer significant advantages over batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation. For N-alkyl imidazoles, heterogeneous catalysis using packed-bed reactors with solid catalysts, such as acidic zeolites, represents a green and sustainable production method. This approach uses the alcohol as both the alkylating agent and the solvent, with water as the only byproduct.

Metal-Free Catalysis: To avoid metal contamination in the final products, which is crucial for pharmaceutical and electronic applications, metal-free synthetic routes are gaining traction. The use of elemental sulfur to catalyze the coupling of ketones and amines is one such method. rsc.org Another approach involves the use of alkaline-exchanged carbons (e.g., containing sodium, potassium, or cesium) as solid base catalysts for N-alkylation in dry media, which can lead to high yields of N-alkylated products.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of imidazole derivatives. rsc.org This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer side products.

Regioselective Strategies: For complex imidazole cores, achieving regioselective N-alkylation can be challenging. Advanced strategies, such as those employing a removable protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group, allow for programmable and sequential functionalization of the imidazole ring, ensuring that the alkyl group is introduced at the desired nitrogen atom.

These emerging methodologies offer promising avenues for the efficient and controlled synthesis of this compound and other structurally similar N-alkyl imidazoles, enabling access to high-purity materials for advanced applications.

Advanced Computational Approaches for Structure-Reactivity Relationships

Computational chemistry provides powerful tools to predict the physicochemical properties and reactivity of molecules like this compound, guiding experimental work and accelerating the discovery of new applications. Density Functional Theory (DFT) and specialized software packages like COSMOtherm are at the forefront of these predictive methods. mdpi.comresearchgate.net

Computational Prediction of Properties:

DFT calculations are used to generate the fundamental data required for property prediction. By optimizing the molecular structure, computational models can predict thermophysical properties that are often in close agreement with experimental data. mdpi.comresearchgate.net For N-alkyl imidazoles, these methods have been successfully used to predict properties such as density, viscosity, vapor pressure, and enthalpy of vaporization. mdpi.comresearchgate.net

A study on various branched and cycloalkyl imidazoles demonstrated that calculated densities were very close to experimental values. mdpi.comresearchgate.net While viscosity predictions sometimes require a scaling factor, the models accurately capture the trends. mdpi.comresearchgate.net For instance, it has been shown that for alkyl imidazoles with the same number of carbon atoms, densities follow the order: branched < linear < cycloalkyl. mdpi.com

| Compound | Temperature (K) | Experimental Density (g·cm⁻³) | COSMOtherm Density (g·cm⁻³) | Error (%) |

|---|---|---|---|---|

| N-isopropylimidazole | 293.15 | 0.9816 | 0.9859 | 0.44 |

| N-isobutylimidazole | 293.15 | 0.9499 | 0.9576 | 0.81 |

| N-sec-butylimidazole | 293.15 | 0.9529 | 0.9598 | 0.72 |

| N-cyclopentylimidazole | 293.15 | 1.0331 | 1.0371 | 0.39 |

This table presents a comparison of experimental and computationally predicted densities for various N-alkyl imidazoles, demonstrating the accuracy of computational methods like COSMOtherm. mdpi.com

Structure-Reactivity Analysis:

Computational studies can also elucidate the electronic properties that govern reactivity. DFT calculations are used to determine gas-phase proton and methyl cation affinities, which correlate with the basicity of the imidazole ring. nih.gov Research has shown that weakly electron-donating alkyl groups at the N-1 position, such as the pentyl group in this compound, enhance the proton affinity of the imidazole. nih.gov This affinity, and thus the basicity, tends to increase with the length of the alkyl chain. nih.gov This enhanced basicity is a key factor in the compound's ability to form imidazolium (B1220033) salts, which are precursors to ionic liquids. nih.gov

By applying these computational approaches to this compound, researchers can predict its physical properties and reactivity, providing a theoretical foundation for its use in various applications.

Novel Chemical Transformations and Applications in Materials Science

The unique properties of N-alkyl imidazoles make them versatile building blocks for a range of functional materials. nih.gov The N-pentyl group in this compound imparts specific characteristics that are particularly relevant for applications in ionic liquids, liquid crystals, and nanoparticle stabilization.

Ionic Liquids and Liquid Crystals:

N-alkyl imidazoles are crucial precursors to imidazolium-based ionic liquids (ILs), which are salts with melting points below 100 °C. These materials are valued as green solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties. alfa-chemistry.com The properties of an IL are highly dependent on the substituents on the imidazolium cation. The length of the N-alkyl chain is a key parameter; longer chains, such as the pentyl group, influence van der Waals interactions, which in turn affect the melting point, viscosity, and density of the resulting IL. rsc.org

In some cases, imidazolium salts with long alkyl chains exhibit liquid crystalline behavior, forming ordered mesophases at elevated temperatures. rsc.org These ionic liquid crystals (ILCs) combine the properties of both ILs and liquid crystals, making them promising for applications as organized ion-conductive materials. nih.gov The mesophase range of these materials often increases with the length of the alkyl chain. rsc.org

| Compound (Cation) | Anion | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |

|---|---|---|---|---|

| [C₁₀C₁₀IM] | BF₄⁻ | 16.2 | 26.4 | 10.2 |

| [C₁₂C₁₂IM] | BF₄⁻ | 36.5 | 66.9 | 30.4 |

| [C₁₄C₁₄IM] | BF₄⁻ | 56.1 | 105.8 | 49.7 |

| [C₁₆C₁₆IM] | BF₄⁻ | 69.8 | 128.8 | 59.0 |

This table illustrates the effect of increasing N-alkyl chain length (from C10 to C16) on the thermal properties of 1,3-dialkylimidazolium tetrafluoroborate salts, showing a clear trend of increasing melting points, clearing points, and mesophase ranges. rsc.org

Other Materials Science Applications:

Nanoparticle Stabilization: N-alkyl imidazoles can function as stabilizing ligands for metal nanoparticles (e.g., Pd, Pt, Au, Ag). researchgate.net They protect the nanoparticle surface from aggregation while still allowing access for catalytic activity or sensing applications. researchgate.net The alkyl chains provide a stabilizing shell, and the imidazole headgroup coordinates to the metal surface.

Supramolecular Chemistry: The imidazole ring is an excellent building block for supramolecular complexes due to its ability to participate in hydrogen bonding and coordinate with metal ions. nih.gov These complexes have potential applications as ion receptors, imaging agents, and pathologic probes. nih.gov

Corrosion Inhibition: Imidazole derivatives have been recognized as effective corrosion inhibitors for metals like copper, where they adsorb onto the metal surface and protect it from deterioration.

The specific structure of this compound makes it a candidate for all these applications, with future research needed to fully characterize its performance and optimize its use in these advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-1-pentyl-substituted imidazole derivatives, and how can reaction conditions be optimized?

- Methodology : Adapt procedures from analogous imidazole syntheses, such as nucleophilic substitution or copper-catalyzed coupling (e.g., using K₂CO₃, CuI, and DMF at 120°C under argon) . Monitor reaction progress via TLC or HPLC. Optimize substituent ratios (e.g., 1.2 eq. imidazole to haloalkane) and solvent polarity to improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound.

Q. How can IR spectroscopy and computational modeling validate the structural integrity of 4-methyl-1-pentyl-substituted imidazoles?

- Methodology : Compare experimental IR spectra (e.g., C–H stretching at ~3100 cm⁻¹ for imidazole rings, alkyl C–H bends for 4-methyl and pentyl groups) with reference data from similar compounds (e.g., 2-ethyl-4-methylimidazole) . Use density functional theory (DFT) to simulate vibrational modes and verify assignments. Discrepancies in peak positions may indicate steric strain or hydrogen-bonding interactions .

Q. What chromatographic techniques are most effective for purity assessment of this compound?

- Methodology : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–260 nm. Validate purity (>95%) against certified reference standards. For volatile impurities, use GC-MS with a polar capillary column (e.g., DB-WAX) and electron ionization. Cross-reference retention indices with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of 4-methyl-1-pentyl imidazole derivatives?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELX programs for structure solution and refinement . Analyze anisotropic displacement parameters to assess thermal motion. Compare bond lengths/angles with DFT-optimized geometries. For ambiguous cases (e.g., disorder in the pentyl chain), use WinGX/ORTEP to model alternative conformations and compute R-factors .

Q. What QSAR strategies are suitable for predicting the bioactivity of 4-methyl-1-pentyl imidazoles?

- Methodology : Apply Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate substituent effects (e.g., steric bulk of the pentyl group) with activity. Use a training set of ≥30 analogs (e.g., from 1-(naphthylalkyl)imidazole libraries) to generate 3D-pharmacophore models . Validate predictions via in vitro assays (e.g., antioxidant activity via DPPH radical scavenging) .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in the solid state?

- Methodology : Map intermolecular interactions using graph-set analysis (e.g., Etter’s rules). Identify primary motifs (e.g., N–H···N or C–H···π bonds) via SCXRD. Compare packing efficiencies with related derivatives (e.g., benzyl-substituted imidazoles) to assess steric effects from the pentyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.